3-Methoxy-7-methylquinoline
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Overview
Description
3-Methoxy-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a benzene ring fused with a pyridine ring, with methoxy and methyl groups attached at the 3rd and 7th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-7-methylquinoline can be synthesized through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance yield but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-7-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinolines
Substitution: Nitroquinolines, halogenated quinolines
Scientific Research Applications
3-Methoxy-7-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-7-methylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s methoxy and methyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methoxy and methyl groups.
2-Methylquinoline: Similar structure but with the methyl group at the 2nd position.
3-Methoxyquinoline: Lacks the methyl group at the 7th position.
Uniqueness: 3-Methoxy-7-methylquinoline’s unique combination of methoxy and methyl groups at specific positions enhances its chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methoxy-7-methylquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-6-10(13-2)7-12-11(9)5-8/h3-7H,1-2H3 |
InChI Key |
GIRRGIOLRGVXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)OC |
Origin of Product |
United States |
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